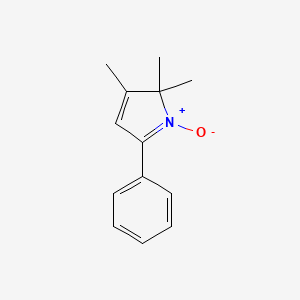
(2R,6S)-1,4-Oxathiane-2,6-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,6S)-1,4-Oxathiane-2,6-diol is a chiral compound with two stereocenters It is a member of the oxathiane family, which are heterocyclic compounds containing both oxygen and sulfur atoms in a six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6S)-1,4-Oxathiane-2,6-diol typically involves the cyclization of appropriate diols with sulfur-containing reagents. One common method is the reaction of 1,4-dihydroxybutane with sulfur dichloride in the presence of a base, such as pyridine, to form the oxathiane ring. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired stereoisomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, chiral resolution techniques may be employed to separate the desired enantiomer from a racemic mixture.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,6S)-1,4-Oxathiane-2,6-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxathiane ring to a thiol or alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxathiane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alcohols.
Substitution: Various substituted oxathianes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2R,6S)-1,4-Oxathiane-2,6-diol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur-containing compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and materials.
Wirkmechanismus
The mechanism of action of (2R,6S)-1,4-Oxathiane-2,6-diol involves its interaction with molecular targets through its sulfur and oxygen atoms. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular oxidative states and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,6S)-2,6-Diaminoheptanedioate: Another chiral compound with two stereocenters, used in the study of enzyme mechanisms.
(2R,6S)-2,6-Heptanediol: A diol with similar stereochemistry, used in the synthesis of polymers and other materials.
Uniqueness
(2R,6S)-1,4-Oxathiane-2,6-diol is unique due to its oxathiane ring structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds
Eigenschaften
CAS-Nummer |
78102-17-7 |
|---|---|
Molekularformel |
C4H8O3S |
Molekulargewicht |
136.17 g/mol |
IUPAC-Name |
(2S,6R)-1,4-oxathiane-2,6-diol |
InChI |
InChI=1S/C4H8O3S/c5-3-1-8-2-4(6)7-3/h3-6H,1-2H2/t3-,4+ |
InChI-Schlüssel |
PQPPCAGZGWTBKK-ZXZARUISSA-N |
Isomerische SMILES |
C1[C@@H](O[C@@H](CS1)O)O |
Kanonische SMILES |
C1C(OC(CS1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


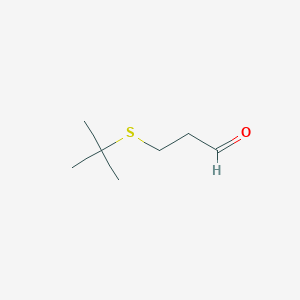
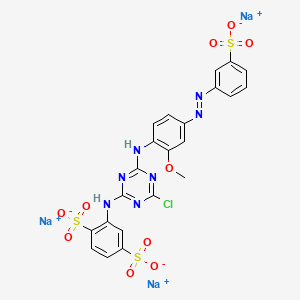
![1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-phenoxybenzene](/img/structure/B14453397.png)
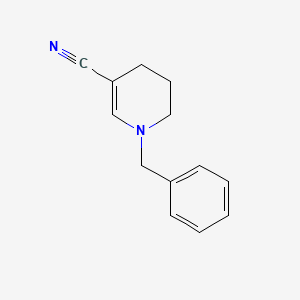
![2-{(E)-[(Naphthalen-2-yl)methylidene]amino}phenol](/img/structure/B14453404.png)
![Silane, [(3,4-dihydro-2-methyl-1-naphthalenyl)oxy]trimethyl-](/img/structure/B14453416.png)
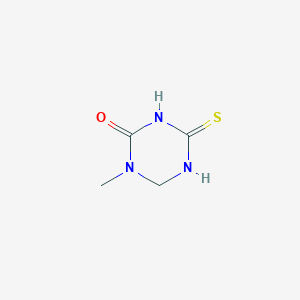
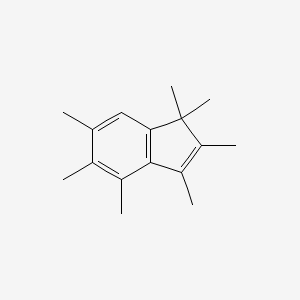
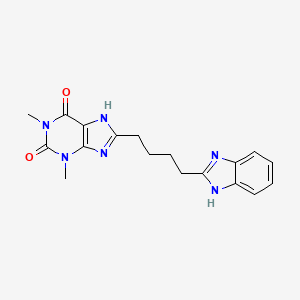
![2,5-Diazabicyclo[2.1.0]pentane](/img/structure/B14453448.png)
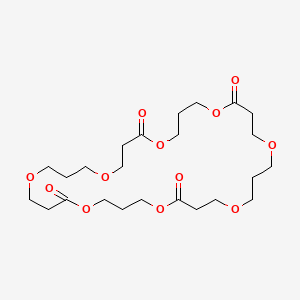

![5-(2-Nitrobenzyl)-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B14453491.png)
